2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate is a complex organophosphate compound that belongs to the class of phosphate esters. It is characterized by its unique structure that includes multiple ether linkages, which enhance its solubility and reactivity in various chemical environments. The compound is primarily utilized in scientific applications, particularly in biochemical research and synthesis.
The compound's synthesis and properties have been documented in various scientific publications, including studies on ether-containing phosphate surfactants and other related organophosphate compounds . Its molecular structure can be analyzed using databases such as PubChem, which provides detailed chemical information and synthesis pathways.
This compound can be classified under:
The synthesis of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate typically involves the following steps:
The synthesis may involve specific catalysts or solvents to facilitate the reaction and improve yield. Reaction conditions such as temperature, pressure, and reaction time are critical for optimizing the synthesis process.
The molecular formula of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate is , indicating a complex structure with multiple ether linkages and a phosphate group.
C(C(COCCOCCOCCO)O)(=O)OP(=O)(O)O
.The compound participates in various chemical reactions typical for organophosphates, including:
The reactivity of the phosphate group makes it susceptible to nucleophilic attack, which is a common mechanism in biochemical pathways involving phosphates.
In biochemical contexts, 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate may act as a surfactant or emulsifier, facilitating interactions between hydrophilic and hydrophobic substances. Its mechanism involves:
Studies indicate that compounds with similar structures exhibit enhanced solubility in aqueous solutions, making them effective in various applications such as drug delivery systems and biochemical assays .
The primary applications of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate include:
CAS No.: 2873-38-3
CAS No.:
CAS No.: 26627-85-0
CAS No.: 22725-64-0
CAS No.: 491589-22-1
CAS No.: 173449-96-2